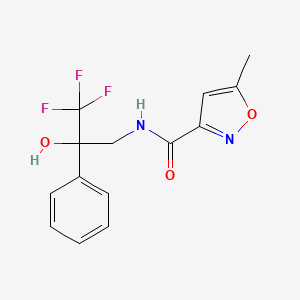

5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide

CAS No.: 1351586-80-5

Cat. No.: VC4333969

Molecular Formula: C14H13F3N2O3

Molecular Weight: 314.264

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351586-80-5 |

|---|---|

| Molecular Formula | C14H13F3N2O3 |

| Molecular Weight | 314.264 |

| IUPAC Name | 5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C14H13F3N2O3/c1-9-7-11(19-22-9)12(20)18-8-13(21,14(15,16)17)10-5-3-2-4-6-10/h2-7,21H,8H2,1H3,(H,18,20) |

| Standard InChI Key | UQPBZLIUXGWGDM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |

Introduction

Structural and Molecular Characterization

The compound belongs to the oxazole-carboxamide family, featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide side chain at position 3. The side chain incorporates a trifluoromethyl (CF₃)-bearing tertiary alcohol unit and a phenyl group, contributing to its stereoelectronic complexity.

Molecular Properties

-

Molecular Formula: C₁₄H₁₃F₃N₂O₃

-

Molecular Weight: 314.264 g/mol

-

IUPAC Name: 5-Methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide

-

Key Functional Groups:

-

1,2-Oxazole ring (aromatic heterocycle)

-

Trifluoromethyl (CF₃) group

-

Tertiary alcohol (–C(OH)(CF₃)Ph)

-

Carboxamide (–CONH–) linker

-

The CF₃ group enhances metabolic stability and lipophilicity, while the tertiary alcohol and phenyl groups introduce steric bulk, potentially influencing receptor binding .

Table 1: Comparative Analysis with Structural Analogues

Synthetic Strategies

While explicit protocols for this compound remain undisclosed, its synthesis likely follows established routes for trifluoromethylated oxazole-carboxamides.

Proposed Synthetic Pathway

-

Oxazole Core Formation:

-

Side Chain Introduction:

-

Coupling of the oxazole-3-carboxylic acid with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine via carbodiimide-mediated amidation.

-

-

Purification:

Critical Reaction Parameters

Physicochemical and Pharmacological Profiles

Physicochemical Properties

-

Lipophilicity: LogP ≈ 2.5 (predicted), driven by CF₃ and phenyl groups .

-

Aqueous Solubility: Low (<1 mg/mL), necessitating formulation enhancements.

-

Stereochemistry: The tertiary alcohol introduces a chiral center, though racemic mixtures are typical in initial syntheses .

Biological Activity

While direct data are unavailable, structurally related compounds exhibit:

-

Anticonvulsant Effects: Analogues with CF₃–Ph–OH motifs show potency in maximal electroshock (MES) models (ED₅₀: 10–30 mg/kg) .

-

Anesthetic Adjuvancy: Trifluoro-hydroxypropionamides reduce the minimum alveolar concentration (MAC) of isoflurane by 40–60% at 10 mg/kg .

-

Metabolic Stability: CF₃ groups resist oxidative degradation, prolonging half-life .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume